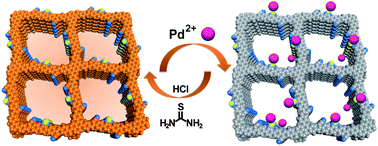Dual functional sp2 carbon-conjugated covalent organic frameworks for fluorescence sensing and effective removal and recovery of Pd2+ ions†
Journal of Materials Chemistry A Pub Date: 2021-11-11 DOI: 10.1039/D1TA06867A
Abstract
The effective detection and simultaneous removal of Pd2+ is beneficial to environmental protection as well as human health, and owing to its high consumption and cost, the recovery of Pd2+ is important to ensure sustainability. Herein, an sp2 carbon-conjugated covalent organic framework containing a selenodiazole structure (PY-SE-COF) was synthesized for the first time and explored for fluorescence detection and the effective removal and recovery of Pd2+ ions. PY-SE-COF has vinylene linkages from the Knoevenagel reaction, with strong fluorescence and good chemical stability in a wide pH range. PY-SE-COF is specific to Pd2+ with high selectivity and a detection limit of 0.45 μM. Simultaneously, PY-SE-COF can remove Pd2+ from aqueous solution effectively with high selectivity as shown by the pseudo-second-order kinetic model (R2 > 0.9999) and fits well with the Freundlich adsorption model (R2 = 0.9727). After 10 consecutive adsorption–desorption cycles, the removal efficiency of Pd2+ by PY-SE-COF is still higher than 95%. Our results demonstrate that sp2 COFs are a powerful and promising platform for structural design towards the simultaneous monitoring and removal of various types of environmental contaminants.


Recommended Literature
- [1] Preparation of hyaluronic acid nanoparticlesvia hydrophobic association assisted chemical cross-linking—an orthogonal modular approach†
- [2] 3D bioprinting of a gradient stiffened gelatin–alginate hydrogel with adipose-derived stem cells for full-thickness skin regeneration†
- [3] Binuclear Cu(ii) coordination complex involving Cis-tetrathiafulvalene-bis-amido-2-pyridine-N-oxide as bi-anionic ligand: a robust molecular precursor toward magnetic conducting materials†
- [4] Inside front cover
- [5] Biomass-derived three-dimensional carbon framework for a flexible fibrous supercapacitor and its application as a wearable smart textile†
- [6] A convenient method for the synthesis of α-carboxylate ester bromolactones via bromolactonization of alkenoic diesters†
- [7] A structure guided drug-discovery approach towards identification of Plasmodium inhibitors
- [8] Publications received
- [9] A compatible anode/succinonitrile-based electrolyte interface in all-solid-state Na–CO2 batteries†
- [10] Substrate mediated redox partner selectivity of cytochrome P450†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 143317-90-2
-
CAS no.: 185056-83-1









